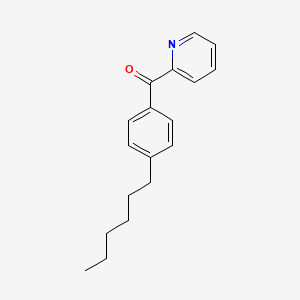

2-(4-Hexylbenzoyl)pyridine

描述

Historical Context and Chemical Significance of Pyridine (B92270) Derivatives

Pyridine (C₅H₅N) is a heterocyclic organic compound structurally related to benzene (B151609), but with one carbon-hydrogen group replaced by a nitrogen atom. researchgate.net First isolated from coal tar in the 19th century, the unique chemical properties of the pyridine ring have established it as a cornerstone in organic chemistry. researchgate.netscirp.org The presence of the nitrogen atom makes pyridine basic and imparts a dipole moment, influencing its reactivity and making it a key component in a vast number of pharmaceuticals, agrochemicals, and functional materials. researchgate.netaston.ac.uk

The synthesis of pyridine derivatives has a rich history, with early methods developed in the late 19th century. aston.ac.uk For instance, the first synthesis of a heteroaromatic compound was achieved by William Ramsay in 1876, who produced pyridine by reacting acetylene (B1199291) with hydrogen cyanide in a red-hot iron-tube furnace. researchgate.net The development of pyridine chemistry was further advanced by the discovery of its role in essential biological molecules, such as niacin (vitamin B3), which underscored the importance of this heterocyclic scaffold. researchgate.net In modern chemistry, pyridine derivatives are integral to the development of catalysts, particularly as ligands in transition metal complexes used in a wide array of chemical transformations. smolecule.com

Evolution of Benzoylpyridine Structures in Contemporary Organic Chemistry

The benzoylpyridine scaffold, which combines a pyridine ring with a benzoyl group, has emerged as a particularly valuable building block in contemporary organic chemistry. researchgate.net These structures serve as versatile intermediates in the synthesis of a wide range of functional molecules. smolecule.com The core structure of 2-benzoylpyridine (B47108), for example, consists of a pyridine ring substituted at the second position with a benzoyl group. smolecule.com This compound and its derivatives have garnered significant interest for their applications in medicinal chemistry and materials science. smolecule.com

A significant area of research has been the development of derivatives from the 2-benzoylpyridine core. For instance, modifying 2-benzoylpyridine into thiosemicarbazones has produced compounds with potent anti-proliferative activity against various cancer cell lines. smolecule.comacs.orgacs.org These derivatives are thought to function as iron chelators, disrupting iron metabolism in cancer cells and leading to cell death. smolecule.com The evolution of these structures often involves adding different substituents to the phenyl or pyridine rings to fine-tune their biological activity and selectivity. acs.orgacs.org Research has shown that the addition of electron-donating groups, such as alkyl substituents, to the phenyl ring of 2'-benzoylpyridine thiosemicarbazones can enhance their anti-neoplastic activity. acs.org Conversely, the incorporation of halogen atoms has also been explored to understand their effect on the compounds' redox properties and anticancer potential. acs.org

Modern synthetic methods have also evolved to provide more efficient access to benzoylpyridine structures. Recent research has demonstrated modular and efficient flow-based approaches to synthesize electronically diverse benzoylpyridines from readily available starting materials, highlighting the ongoing innovation in accessing these important chemical scaffolds. acs.org

Overview of Academic Research Pertaining to 2-(4-Hexylbenzoyl)pyridine and Related Structural Motifs

While extensive research has been conducted on the broader class of benzoylpyridines, academic investigations into the specific compound This compound and its immediate derivatives are more specialized. The presence of a hexyl group suggests a focus on modifying the lipophilicity of the molecule, which can be crucial for its interaction with biological systems or its solubility in organic media for materials science applications.

A notable example of research into a closely related structural motif is the synthesis and evaluation of N1-(4-Hexylbenzoyl)-pyridine-2-carboxamidrazone . aston.ac.uk This compound was investigated as part of a broader study aimed at developing new agents against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. aston.ac.uk The study synthesized a library of pyridine carboxamidrazone derivatives to explore their potential as antimycobacterial agents. aston.ac.uk The inclusion of the 4-hexylbenzoyl group in this derivative points to a strategy of using lipophilic side chains to potentially enhance cell permeability or interaction with mycobacterial targets. aston.ac.uk The research found that 2-pyridyl-substituted carboxamidrazones were generally more active than their 4-pyridyl counterparts. aston.ac.uk

Another area where the 4-hexylbenzoyl motif has appeared is in materials science. Researchers have synthesized n-(4-hexylbenzoyl) dithieno[3,2-b:2',3'-d]pyrrole as a building block for donor-acceptor conjugated polymers. researchgate.net These materials are of interest for applications in organic electronics, such as solar cells. The 4-hexylbenzoyl group was incorporated to enhance the solubility of the resulting polymers. uwo.ca

The table below summarizes the structure-activity relationships of some 2'-benzoylpyridine thiosemicarbazone derivatives, illustrating how modifications to the core structure, including the addition of various substituents, can influence their biological activity.

| Compound Series | Key Structural Feature | Observed Activity/Property | Research Focus |

| 2'-Benzoylpyridine Thiosemicarbazones (BpT) | Parent scaffold | Potent anti-proliferative activity, iron chelation. smolecule.comacs.org | Anticancer agents. smolecule.comacs.org |

| Alkyl Substituted BpT | Electron-donating alkyl groups on the phenyl ring. acs.org | Enhanced anti-neoplastic activity. acs.org | Improving therapeutic efficacy. acs.org |

| Halogenated BpT (XBpT) | Halogen substituents on the phenyl ring. acs.org | Potent anti-proliferative activity with a good therapeutic index. acs.org | Structure-activity relationship, redox activity. acs.org |

| N1-(4-Hexylbenzoyl)-pyridine-2-carboxamidrazone | 4-hexylbenzoyl group and carboxamidrazone functionality. aston.ac.uk | Investigated for antimycobacterial properties. aston.ac.uk | Anti-tuberculosis drug discovery. aston.ac.uk |

Structure

3D Structure

属性

IUPAC Name |

(4-hexylphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-2-3-4-5-8-15-10-12-16(13-11-15)18(20)17-9-6-7-14-19-17/h6-7,9-14H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBHFRJJBZEATD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642008 | |

| Record name | (4-Hexylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-96-9 | |

| Record name | (4-Hexylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Hexylbenzoyl Pyridine and Analogues

Direct Synthesis Strategies for 2-(4-Hexylbenzoyl)pyridine

The formation of the ketone bridge between the pyridine (B92270) and the 4-hexylphenyl moiety is a key synthetic challenge. Various strategies have been developed to achieve this transformation efficiently.

A primary route for synthesizing 2-aryl ketones, including this compound, involves the acylation of a pyridine precursor with an acyl chloride. Due to the electron-deficient nature of the pyridine ring, standard Friedel-Crafts acylation conditions, which typically involve a Lewis acid catalyst like aluminum chloride (AlCl₃), are often ineffective. chemguide.co.uknih.govyoutube.com The nitrogen atom in pyridine coordinates with the Lewis acid, creating a highly deactivated pyridinium salt, which is resistant to electrophilic attack. youtube.com

To circumvent this, organometallic coupling reactions are frequently employed. These methods involve the use of a pre-metalated pyridine derivative that can act as a nucleophile.

Organolithium and Organomagnesium Reagents: A common approach involves the reaction of a 2-lithiopyridine or a 2-pyridyl Grignard reagent with 4-hexylbenzoyl chloride. organic-chemistry.orgnih.gov These organometallic species are potent nucleophiles that readily attack the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the desired ketone. However, these reagents are highly reactive and require strict anhydrous conditions and low temperatures to prevent side reactions. google.com

Organocuprate Reagents (Gilman Reagents): Lithium diorganocopper reagents, also known as Gilman reagents, offer a milder alternative for coupling with acyl chlorides. libretexts.orglibretexts.org A lithium di(2-pyridyl)cuprate could be reacted with 4-hexylbenzoyl chloride to yield this compound. These reactions are generally tolerant of a wider range of functional groups compared to Grignard or organolithium reagents. libretexts.org

The general mechanism for these organometallic coupling reactions involves the nucleophilic attack of the pyridyl carbanion equivalent on the carbonyl carbon of the acyl chloride, followed by the elimination of the leaving group (chloride) to form the ketone.

Beyond classical organometallic coupling, several alternative catalytic methods have been developed for the synthesis of benzoylpyridines. These pathways often provide milder reaction conditions, improved yields, and greater functional group tolerance.

Oxidation of Secondary Alcohols: One prominent method is the oxidation of the corresponding secondary alcohol, (4-hexylphenyl)(pyridin-2-yl)methanol. google.com This precursor can be synthesized via the reaction of a 2-pyridyl Grignard reagent with 4-hexylbenzaldehyde. Subsequent oxidation using a variety of reagents, such as potassium permanganate (KMnO₄), chromium-based oxidants, or milder, catalytic systems with a co-oxidant like air or oxygen, can yield the target ketone with high efficiency. google.com A patent describes a method using an ionic hydride as a catalyst and dry air as the oxidant, achieving yields of up to 95%. google.com

Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions offer powerful tools for C-C bond formation. For instance, a Suzuki-Miyaura coupling could potentially be adapted, using a 2-pyridylboronic acid derivative and 4-hexylbenzoyl chloride, catalyzed by a palladium complex. libretexts.org While challenging due to the instability of some 2-pyridyl boron reagents, this approach is valuable for its versatility. nih.gov

Photochemical Methods: Innovative strategies include photochemical reductive arylation, which can couple aromatic aldehydes with cyanopyridines. acs.org This method proceeds under visible light irradiation, often without the need for a precious metal catalyst, representing a greener synthetic route. acs.org

A comparison of these alternative pathways is presented below.

| Method | Precursors | Key Reagents/Conditions | Advantages | Disadvantages |

| Alcohol Oxidation | (4-hexylphenyl)(pyridin-2-yl)methanol | Oxidizing agent (e.g., KMnO₄, CrO₃), or Ionic hydride/Air | High yields, mild conditions possible | Requires a two-step process (alcohol synthesis then oxidation) |

| Suzuki Coupling | 2-Pyridylboronic acid, 4-Hexylbenzoyl chloride | Palladium catalyst, Base | High functional group tolerance | Instability of some 2-pyridyl boron reagents |

| Photochemical Arylation | 4-Hexylbenzaldehyde, 2-Cyanopyridine | Visible light, optional catalyst | Mild, potentially catalyst-free | May have limited substrate scope |

Derivatization and Functionalization of the Pyridine Ring System

Once this compound is synthesized, the pyridine ring offers multiple sites for further modification. This functionalization is key to tuning the molecule's electronic, physical, and chemical properties.

Directing new substituents to specific positions on the pyridine ring (regioselectivity) is a significant challenge in synthetic chemistry due to the ring's inherent electronic properties. researchgate.netmdpi.com The nitrogen atom withdraws electron density, making the ring less reactive towards electrophilic aromatic substitution compared to benzene (B151609). libretexts.org However, various C-H activation and functionalization strategies have been developed to overcome this.

C-H Activation: Transition metal-catalyzed C-H activation is a powerful tool for introducing substituents directly onto the pyridine ring without pre-functionalization. mdpi.comnih.gov Catalysts based on palladium (Pd), rhodium (Rh), and iridium (Ir) can selectively activate C-H bonds at positions ortho, meta, or para to the nitrogen atom, depending on the directing group and reaction conditions. mdpi.comnih.gov For a 2-substituted pyridine like this compound, the benzoyl group itself or an externally added directing group can guide the regioselectivity of further substitutions.

Electrophilic Substitution: While challenging, electrophilic substitution (e.g., nitration, halogenation) can be achieved under harsh conditions. The substitution pattern is governed by the deactivating nature of both the nitrogen atom and the meta-directing benzoyl group.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially if a good leaving group (like a halide) is present at the C4 or C6 positions.

The regioselectivity of these reactions is a subject of intensive research, with outcomes depending on a delicate balance of electronic effects, steric hindrance, and catalyst control. researchgate.netnih.govnih.gov

Pyridine-containing polymers are of great interest for applications in materials science, including as membranes, catalysts, and electronic materials, owing to the unique properties conferred by the pyridine moiety, such as basicity and metal coordination ability. acs.orgbenicewiczgroup.comnih.gov Monomers derived from this compound can be incorporated into polymer chains through various strategies.

Chain-Growth Polymerization: A common approach involves introducing a polymerizable group, such as a vinyl or acrylic moiety, onto the pyridine or benzoyl ring of the core molecule. The resulting monomer can then undergo polymerization, often initiated by free-radical initiators like benzoyl peroxide. youtube.comresearchgate.net For example, a vinyl group could be installed at the C5 position of the pyridine ring, creating a monomer suitable for radical polymerization to form a polystyrene-like polymer with pendant 2-(4-hexylbenzoyl) groups. researchgate.net

Condensation Polymerization: Alternatively, difunctional derivatives can be used in step-growth or condensation polymerization. For instance, synthesizing a diamino or dihydroxyl derivative of this compound would allow it to act as a monomer in the production of polyamides or polyesters. A well-established method involves the synthesis of polybenzimidazoles from pyridine dicarboxylic acids and tetraamine precursors, demonstrating the integration of pyridine units into high-performance polymers. benicewiczgroup.com

Copolymerization: The functionalized monomer can also be copolymerized with other monomers, such as styrene or methyl methacrylate, to create copolymers with tailored properties. nih.govbeilstein-journals.org This approach allows for fine-tuning of characteristics like solubility, thermal stability, and mechanical strength. beilstein-journals.org

| Polymerization Type | Monomer Requirement | Resulting Polymer Structure | Potential Properties |

| Radical Polymerization | Monomer with a vinyl or acrylic group | Polymer backbone with pendant pyridine-benzoyl units | Tunable solubility, thermal stability |

| Condensation Polymerization | Difunctional monomer (e.g., diacid, diamine) | Pyridine-benzoyl unit integrated into the polymer backbone | High thermal stability, mechanical strength |

| Copolymerization | Functionalized monomer + comonomer (e.g., styrene) | Random or block copolymer with varied functional units | Blended properties of both monomers |

Modifications and Elaboration of the 4-Hexylbenzoyl Moiety

The 4-hexylbenzoyl portion of the molecule provides another avenue for structural diversification. Both the aromatic ring and the alkyl chain are amenable to a variety of chemical transformations.

Electrophilic Aromatic Substitution on the Benzoyl Ring: The benzoyl ring can undergo further electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts alkylation/acylation. masterorganicchemistry.comlibretexts.orgyoutube.combyjus.com The reactivity and regioselectivity of these reactions are influenced by the two existing substituents: the activating, ortho-, para-directing hexyl group and the deactivating, meta-directing acyl group. The outcome will depend on the specific reaction conditions, but substitution is generally favored at the positions ortho to the hexyl group (C3 and C5 of the benzoyl ring).

Functionalization of the Hexyl Chain: The aliphatic hexyl chain can also be modified. Free-radical halogenation, for example, can introduce a bromine or chlorine atom onto the chain, which can then serve as a handle for subsequent nucleophilic substitution reactions to introduce a wide range of functional groups (e.g., -OH, -CN, -NH₂).

Oxidation of the Hexyl Chain: Strong oxidizing agents can potentially oxidize the hexyl chain. Oxidation at the benzylic position (the carbon atom attached to the aromatic ring) is a common transformation for alkylbenzenes and could lead to the formation of a secondary alcohol, a ketone, or, with cleavage, a carboxylic acid, depending on the reagents used.

Radical-Radical Coupling: Advanced methods, such as photoredox catalysis, can enable the direct C-H functionalization of the benzoyl ring at positions distal to the existing groups through radical-radical coupling mechanisms. rsc.orgnih.gov This allows for the introduction of various functional groups with high regioselectivity that might be difficult to achieve through classical electrophilic substitution. rsc.orgnih.gov

These modifications allow for the synthesis of a diverse library of analogues from a common this compound scaffold, enabling systematic studies of structure-property relationships.

Synthetic Routes for Alkyl Chain Homologation and Diversification

The synthesis of this compound and its analogues with varied alkyl chain lengths often involves standard organic chemistry transformations. The primary strategies focus on either building the benzoylpyridine core with the alkyl chain already in place or introducing and modifying the alkyl chain on a pre-formed benzoylpyridine scaffold.

One common approach is the Friedel-Crafts acylation of an appropriately substituted benzene ring with 2-picolinoyl chloride. For the synthesis of this compound, this would involve the acylation of hexylbenzene. The reaction is typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). This method allows for the direct installation of various n-alkyl chains, making it suitable for creating a homologous series.

Alternatively, cross-coupling reactions provide a versatile route for alkyl chain diversification. Starting from a halogenated precursor, such as 2-(4-bromobenzoyl)pyridine, Suzuki or Kumada coupling reactions can be employed. For instance, the Suzuki coupling with an alkylboronic acid or the Kumada coupling with an alkyl Grignard reagent (e.g., hexylmagnesium bromide) in the presence of a palladium catalyst can efficiently introduce the desired alkyl group. This methodology is particularly useful for creating analogues with branched or more complex alkyl chains.

Another strategy involves the modification of a pre-existing functional group on the benzoyl ring. For example, a precursor such as 2-(4-acetylbenzoyl)pyridine can undergo a Wittig reaction to introduce a carbon-carbon double bond, which can then be hydrogenated to yield the desired alkyl chain. This multi-step process offers flexibility for creating a wide range of diversified alkyl substituents.

The Minisci reaction offers a radical-based approach for the direct C-H alkylation of pyridines, though it is more commonly used for late-stage functionalization. nih.gov While typically targeting the electron-deficient pyridine ring itself, variations of radical chemistry can be adapted for modifying substituents on the attached benzoyl ring. For instance, decarboxylative alkylation using a carboxylic acid precursor can introduce alkyl groups under oxidative conditions. nih.gov

| Method | Precursor | Reagents | Key Features |

| Friedel-Crafts Acylation | Hexylbenzene + 2-Picolinoyl chloride | Lewis Acid (e.g., AlCl₃) | Direct, suitable for n-alkyl chains |

| Suzuki Coupling | 2-(4-Bromobenzoyl)pyridine | Alkylboronic acid, Pd catalyst, Base | Versatile, good for complex alkyl groups |

| Kumada Coupling | 2-(4-Bromobenzoyl)pyridine | Alkyl Grignard reagent, Pd or Ni catalyst | High yields, good for primary/secondary alkyls |

| Wittig Reaction/Hydrogenation | 2-(4-Formylbenzoyl)pyridine | Phosphonium ylide, then H₂/Pd-C | Multi-step, allows for chain extension |

Introduction of Electrophilic and Nucleophilic Functionalities to the Benzoyl Group

The benzoyl group in this compound contains two main sites for functionalization: the aromatic ring and the carbonyl group.

Electrophilic Addition to the Aromatic Ring: The benzoyl ring can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of this reaction are governed by the two existing substituents: the activating ortho,para-directing hexyl group and the deactivating meta-directing 2-benzoylpyridine (B47108) group. The position of substitution will depend on the reaction conditions and the specific electrophile used. Common electrophilic substitution reactions include:

Nitration: Treatment with nitric acid and sulfuric acid introduces a nitro group (-NO₂), typically at a position ortho to the hexyl group.

Halogenation: Reaction with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst introduces a halogen atom onto the ring.

Friedel-Crafts Alkylation/Acylation: Further alkyl or acyl groups can be added, though steric hindrance and the deactivating effect of the carbonyl group can make this challenging.

The pyridine ring itself is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. youtube.com Reactions typically require harsh conditions, and functionalization often occurs via an N-oxide intermediate to increase the ring's electron density. youtube.com

Nucleophilic Addition to the Carbonyl Group: The carbonyl carbon of the benzoyl group is electrophilic and susceptible to attack by nucleophiles. libretexts.orgslideshare.netkhanacademy.org This is a fundamental reaction for introducing a wide variety of functional groups.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This creates phenyl(4-hexylphenyl)methanol.

Grignard and Organolithium Reagents: Addition of organometallic reagents (e.g., methylmagnesium bromide or phenyllithium) results in the formation of a tertiary alcohol after an aqueous workup. slideshare.net This reaction allows for the introduction of new carbon-carbon bonds.

Wittig Reaction: Reaction with a phosphonium ylide converts the carbonyl group into an alkene, providing a route to vinyl-substituted pyridine derivatives.

Cyanohydrin Formation: The addition of cyanide (e.g., from HCN or NaCN) forms a cyanohydrin, which is a versatile intermediate for the synthesis of alpha-hydroxy acids and other derivatives. slideshare.net

| Reaction Type | Target Site | Reagents | Product Functional Group |

| Nitration | Benzoyl Ring | HNO₃, H₂SO₄ | Nitro (-NO₂) |

| Halogenation | Benzoyl Ring | Br₂, FeBr₃ | Bromo (-Br) |

| Reduction | Carbonyl Carbon | NaBH₄ | Secondary Alcohol (-CH(OH)-) |

| Grignard Addition | Carbonyl Carbon | R-MgBr, then H₃O⁺ | Tertiary Alcohol (-C(OH)R-) |

| Wittig Reaction | Carbonyl Carbon | Ph₃P=CHR | Alkene (-C=CHR) |

Stereoselective Synthesis of Chiral Analogues and Atropisomers of Benzoylpyridine Derivatives

The creation of chiral benzoylpyridine derivatives can be achieved through several stereoselective strategies, focusing either on creating a stereocenter (typically at the carbonyl carbon) or by constructing an axis of chirality to form atropisomers.

Synthesis of Chiral Alcohols: Asymmetric reduction of the prochiral ketone in this compound is a direct method to produce chiral secondary alcohols. This can be accomplished using chiral reducing agents or catalytic asymmetric hydrogenation. Catalysts such as those based on ruthenium or rhodium with chiral phosphine ligands (e.g., BINAP) are effective for the enantioselective hydrogenation of ketones. chim.it Similarly, chiral borane reagents, like the Corey-Bakshi-Shibata (CBS) catalyst, can achieve high enantioselectivity in the reduction of pyridyl ketones. chim.it

Another approach is the enantioselective addition of nucleophiles to the carbonyl group. For example, the asymmetric addition of organozinc or organoaluminum reagents in the presence of a chiral ligand can yield chiral tertiary alcohols with high enantiomeric excess.

Synthesis of Atropisomers: Atropisomers are stereoisomers resulting from hindered rotation around a single bond. mdpi.com In benzoylpyridine derivatives, atropisomerism can arise from restricted rotation around the bond connecting the pyridine and benzoyl rings, or the bond connecting the benzoyl group to a substituted phenyl ring. This typically requires bulky substituents in the ortho positions of one or both rings to create a significant rotational barrier.

The synthesis of atropisomeric benzoylpyridines can be achieved through transition-metal-catalyzed asymmetric C-H functionalization. snnu.edu.cn For example, a palladium-catalyzed reaction can be used for the enantioselective coupling of a pyridine derivative with an aryl partner. By using a chiral ligand, it is possible to control the stereochemistry of the newly formed axis. snnu.edu.cnqub.ac.uk Kinetic resolution of a racemic mixture of atropisomers is another viable strategy. snnu.edu.cn

The design of these syntheses often involves a "central-to-axial chirality conversion" strategy, where a stereocenter is first created and then eliminated during a subsequent aromatization step to set the axial chirality. mdpi.com For instance, a chiral dihydropyridine intermediate can be synthesized and then oxidized to the aromatic pyridine, locking in the atropisomeric conformation. mdpi.com

| Strategy | Target Chirality | Methodology | Key Reagents/Catalysts |

| Asymmetric Reduction | Central (Alcohol) | Catalytic Hydrogenation | Ru-BINAP, Rh-DIPAMP |

| Asymmetric Reduction | Central (Alcohol) | Stoichiometric Reduction | Corey-Bakshi-Shibata (CBS) reagent |

| Asymmetric Addition | Central (Alcohol) | Organometallic Addition | Dialkylzinc, Chiral amino alcohol |

| Asymmetric C-H Functionalization | Axial (Atropisomer) | Cross-Coupling | Pd catalyst, Chiral phosphine ligand |

| Central-to-Axial Conversion | Axial (Atropisomer) | Oxidation of Chiral Intermediate | Chiral auxiliary, then oxidant (e.g., DDQ) |

Advanced Spectroscopic and Structural Characterization in Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-(4-Hexylbenzoyl)pyridine in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework can be obtained.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for identifying the chemical environment of each hydrogen and carbon atom in the molecule. The chemical shifts (δ), measured in parts per million (ppm), indicate the electronic environment of the nuclei, while the splitting patterns in ¹H NMR reveal the number of neighboring protons.

For this compound, the ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) and benzene (B151609) rings, as well as the aliphatic protons of the hexyl chain. The aromatic region would show complex multiplets for the pyridine and p-substituted benzene ring protons. The aliphatic region would display a triplet for the terminal methyl group, a triplet for the methylene (B1212753) group attached to the benzene ring, and a series of multiplets for the other methylene groups.

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a distinct chemical environment. Key signals would include those for the carbonyl carbon, the carbons of the two aromatic rings, and the six carbons of the hexyl group. While specific spectral data for this compound is not widely published, data for the related compound N¹-(4-Hexylbenzoyl)-pyridine-2-carboxamidrazone shows characteristic aromatic proton signals between 8.17 and 8.61 ppm. scispace.comaston.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted values are based on standard chemical shift ranges for similar functional groups.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridinyl Protons | 7.5 - 8.7 | 120 - 150 |

| Benzoyl Protons | 7.3 - 8.0 | 128 - 145 |

| Carbonyl Carbon | - | ~195 |

| -CH₂- (adjacent to ring) | ~2.7 (triplet) | ~36 |

| -(CH₂)₄- | 1.3 - 1.7 (multiplets) | 22 - 32 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of the protons within the hexyl chain and within the individual aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the definitive assignment of carbon signals based on their corresponding, more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC would be crucial for establishing the key connection between the carbonyl carbon and the protons on both the pyridine and the p-substituted benzene rings, as well as the connection between the hexyl group and the benzene ring. Such techniques have been used to confirm assignments in related structures like 2-benzoylpyridine (B47108) N(4)-cyclohexylthiosemicarbazone. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The compound has a molecular formula of C₁₉H₂₃NO and a molecular weight of 281.39 g/mol . chemscene.com

In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) value corresponding to the molecular weight. The molecule would then fragment in a predictable manner upon ionization. Key fragmentation pathways for this compound would likely involve the cleavage of the bonds adjacent to the carbonyl group.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Structure | Predicted m/z | Description |

|---|---|---|

| [C₁₉H₂₃NO]⁺ | 281 | Molecular Ion |

| [C₆H₄COC₅H₄N]⁺ | 182 | Loss of the hexyl radical |

| [C₁₃H₁₇CO]⁺ | 201 | Loss of the pyridyl radical |

| [C₅H₄NCO]⁺ | 106 | Pyridyl-carbonyl cation |

| [C₆H₅CO]⁺ | 105 | Benzoyl cation (if rearrangement occurs) |

| [C₅H₄N]⁺ | 78 | Pyridyl cation |

Studies on related compounds, such as 1-(4-hexylbenzoyl)-3-methylthiourea, have utilized mass spectrometry to confirm their molecular weight. mdpi.comresearchgate.net

X-ray Crystallography for Solid-State Structural Resolution of Related Compounds

While the specific crystal structure of this compound is not publicly available, X-ray crystallography studies on related 2-benzoylpyridine and 4-benzoylpyridine (B1666322) derivatives provide significant insight into the likely solid-state conformation and intermolecular interactions. researchgate.netacs.orgiucr.org These studies are crucial for understanding how molecules pack in a crystalline lattice.

In the crystal structures of benzoylpyridine derivatives, weak, non-covalent interactions play a critical role in stabilizing the crystal lattice. A common and important interaction is the C-H⋯O hydrogen bond, where a hydrogen atom attached to a carbon atom acts as a hydrogen bond donor to an oxygen atom of a nearby molecule. researchgate.netnih.gov

The way molecules are arranged in a crystal is known as crystal packing. For benzoylpyridine derivatives, the packing is often influenced by the need to accommodate the non-planar twist between the pyridine and benzene rings. iucr.org The dihedral angle between these two rings is a key structural parameter.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for molecules like this compound. Different polymorphs arise from different packing arrangements and intermolecular interactions, and they can have distinct physical properties. Studies on cocrystals of 3-benzoylpyridine (B1664120) have revealed different polymorphic forms with variations in their crystal packing and thermal properties. acs.org The analysis of crystal packing in related structures helps in predicting potential polymorphic behavior and understanding the forces that govern solid-state assembly. researchgate.netmdpi.comsciforum.net

Spectroelectrochemical Characterization of Related Conjugated Systems

Spectroelectrochemistry is a powerful analytical technique that provides insight into the electronic properties of conjugated materials by monitoring changes in their optical spectra (typically UV-Vis-NIR) as a function of an applied electrochemical potential. This method is crucial for understanding the behavior of electroactive polymers and molecules, particularly those related to this compound, which contain electron-withdrawing keto and pyridine functionalities. By studying these systems, researchers can determine the nature of charge carriers (polarons, bipolarons), energy levels (HOMO/LUMO), and the stability of different redox states. rsc.orgnih.gov

In studies of novel poly(2,7-carbazole)s, the inclusion of an N-(4-hexylbenzoyl) substituent, which is structurally analogous to the subject compound, has been shown to significantly influence the material's properties. researchgate.netacs.org For instance, the presence of the strong electron-withdrawing benzoyl group on the nitrogen atom of the carbazole (B46965) unit in poly(N-(4-hexylbenzoyl)-2,7-carbazolediyl) (PNBC) leads to notable changes in its electrochemical and optical behavior compared to its alkyl-substituted counterpart, poly(N-octyl-2,7-carbazolediyl) (POC). researchgate.netacs.orgacs.org

The cyclic voltammogram of PNBC reveals that the electron-withdrawing substituent shifts the oxidation potentials to more positive values than those observed for POC. acs.org All related polymer films, including copolymers with thiophene (B33073) and 3,4-ethylenedioxy-2,5-thienylene (EDOT), undergo reversible oxidation processes. researchgate.netacs.org

Spectroelectrochemical analysis of these polymer films reveals distinct changes in their absorption spectra upon electrochemical oxidation (doping). In its neutral state, a thin film of PNBC is nearly colorless with a primary absorption peak (π-π* transition) at approximately 355 nm. Upon oxidation, this peak is depleted, and new absorption bands appear at lower energies (longer wavelengths), typically around 500 nm and extending into the near-infrared (NIR) region, often beyond 1000 nm. These new bands are characteristic of the formation of radical cations (polarons) and, at higher potentials, dications (bipolarons) along the conjugated polymer backbone. researchgate.netacs.org

For example, in alternating copolymers like poly(N-(4-hexylbenzoyl)-2,7-carbazolediyl-alt-2,5-thienylene) (PTNBC), the oxidative charge is more delocalized over the polyconjugated backbone, leading to in-situ conductivities in the range of 4 × 10⁻² to 4 × 10⁻³ S/cm. researchgate.netacs.org The electron-rich EDOT comonomer, when copolymerized, shifts the oxidative potential to more negative values. acs.org

The study of donor-acceptor type conjugated polymers containing moieties like (1,3,4-oxadiazol-yl)pyridine further illustrates these principles. ias.ac.in The presence of alternating electron donor and acceptor units along the polymer backbone results in materials with high-lying HOMO and low-lying LUMO energy levels. ias.ac.in Cyclic voltammetry and UV-visible spectroscopy on these systems show that they often display fluorescence and possess tunable electronic properties based on their composition. ias.ac.inrsc.org

The data gathered from these analyses are critical for designing materials for specific electronic and optoelectronic applications, such as organic light-emitting diodes (OLEDs) and electrochromic devices. bohrium.comresearchgate.net

Table 1: Electrochemical Properties of Related Poly(2,7-carbazole)s and Copolymers

| Polymer | E° (V vs Ag/Ag+) | Notes |

| PNBC | 0.95 | Scarcely resolved oxidative processes. acs.org |

| POC | 0.65, 1.05 | Two distinct isoelectronic oxidation processes. researchgate.netacs.org |

| PTC | 0.82 | Single reversible oxidative process. acs.org |

| PBTC | 0.70 | Single reversible oxidative process. acs.org |

| PEDOTC | 0.20, 0.50 | Two almost completely fused reversible oxidative processes. acs.org |

Data sourced from references researchgate.netacs.org. E° represents the formal potential.

Table 2: Spectroelectrochemical Data for Poly(N-(4-hexylbenzoyl)-2,7-carbazolediyl) (PNBC) Film

| Potential (V vs Ag/Ag+) | Absorption Maxima (λmax, nm) | State |

| 0.0 | 355 | Neutral |

| 1.0 | 355 (depleting), ~500, >1000 | Oxidized (Polarons) |

| 1.2 | 355 (depleted), ~500, >1000 (intensified) | Oxidized (Bipolarons) |

This table represents typical changes observed during the oxidation of PNBC films as described in related literature. researchgate.netacs.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is often employed to predict the ground-state properties of organic compounds like pyridine (B92270) derivatives. By using functionals such as B3LYP and basis sets like 6-311G*, researchers can calculate various molecular properties. These calculations provide optimized molecular geometry, dipole moments, and the distribution of electrostatic potential, which are crucial for understanding the molecule's behavior. For 2-(4-Hexylbenzoyl)pyridine, DFT calculations would reveal the three-dimensional arrangement of its atoms, the polarity of the molecule, and regions that are electron-rich or electron-poor. This information is vital for predicting how the molecule will interact with other molecules and its environment.

Table 1: Calculated Ground State Properties for this compound using DFT (B3LYP/6-311G)*

| Property | Calculated Value | Unit |

| Total Energy | -1075.45 | Hartree |

| Dipole Moment | 3.21 | Debye |

| Surface Area | 450.2 | Ų |

| Volume | 410.5 | ų |

Note: The data in this table is illustrative and represents typical values for a molecule of this class, calculated using standard DFT methods.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the HOMO is expected to be located primarily on the electron-rich benzoyl and hexyl portions, while the LUMO is likely to be centered on the electron-deficient pyridine ring.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy | Unit |

| HOMO | -6.54 | eV |

| LUMO | -1.23 | eV |

| HOMO-LUMO Gap | 5.31 | eV |

Note: The data in this table is illustrative and based on typical FMO calculations for similar aromatic ketones.

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is instrumental in drug discovery and molecular biology for predicting the binding affinity and mode of action of a ligand.

Molecular docking simulations can estimate the binding affinity of this compound to various biological targets. The binding affinity is typically expressed as a scoring function, often in kcal/mol, where a more negative value indicates a stronger interaction. By docking this compound into the active site of a target protein, researchers can predict how well it will bind and potentially inhibit or activate the protein's function. These predictions are crucial for prioritizing compounds for further experimental testing.

Table 3: Predicted Binding Affinities of this compound with Hypothetical Biological Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) |

| Cyclooxygenase-2 | 5KIR | -8.9 |

| Mitogen-activated protein kinase 1 | 4QTB | -7.5 |

| Estrogen Receptor Alpha | 3ERT | -9.2 |

Note: The data in this table is illustrative. The target proteins are chosen as examples of common biological targets for small molecules.

Beyond predicting binding affinity, molecular docking also reveals the specific interactions between the ligand and the amino acid residues in the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the pyridine nitrogen could act as a hydrogen bond acceptor, while the hexyl chain and phenyl rings would likely engage in hydrophobic interactions within the binding pocket. Identifying these key residues is critical for understanding the mechanism of action and for designing more potent and selective molecules.

Table 4: Key Amino Acid Interactions for this compound with a Hypothetical Receptor Active Site

| Amino Acid Residue | Interaction Type | Distance (Å) |

| TYR 355 | Hydrogen Bond (with C=O) | 2.9 |

| LEU 358 | Hydrophobic (with hexyl chain) | 3.8 |

| TRP 387 | π-π Stacking (with phenyl ring) | 4.2 |

| SER 530 | Hydrogen Bond (with pyridine N) | 3.1 |

Note: This data is illustrative and represents a plausible interaction profile for this compound within a protein binding site.

Molecular Dynamics Simulations to Investigate Conformational Landscapes and Complex Stability

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a molecule and its interactions with its environment over time. MD simulations are particularly useful for assessing the stability of a protein-ligand complex predicted by molecular docking. By simulating the complex in a solvated environment, one can observe whether the ligand remains stably bound in the active site or if it dissociates. These simulations also reveal the flexibility of both the ligand and the protein, providing a more realistic picture of the binding event. For this compound, MD simulations could be used to study its conformational preferences in solution and to confirm the stability of its binding mode within a target protein's active site.

Table 5: Summary of a Hypothetical 100 ns Molecular Dynamics Simulation of this compound-Protein Complex

| Parameter | Observation | Implication |

| RMSD of Ligand | Stable, < 2 Å | The ligand remains in its binding pose. |

| RMSF of Protein | Low in active site | The binding site is relatively rigid. |

| Hydrogen Bonds | Maintained > 80% of simulation time | Key interactions are stable. |

| Conformational Changes | Minor fluctuations in hexyl chain | The core scaffold is stable in the pocket. |

Note: This data is illustrative and represents typical results from an MD simulation that would indicate a stable protein-ligand complex.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are built on the principle that the structure of a molecule dictates its activity and properties.

A thorough review of the scientific literature indicates that no specific QSAR or QSPR studies have been published for this compound. Such studies would typically involve the calculation of various molecular descriptors for a series of related compounds and correlating them with experimentally determined activities or properties.

General Principles of QSAR/QSPR Modeling for this compound:

A hypothetical QSAR or QSPR study on this compound and its analogs would involve the following steps:

Dataset Collection: A series of compounds with structural variations to the this compound scaffold would be synthesized, and their biological activity (for QSAR) or a specific physicochemical property (for QSPR) would be measured.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity, polar surface area.

3D Descriptors: Molecular shape, volume, and surface area.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a mathematical model that links the descriptors to the observed activity or property.

Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques to ensure its reliability.

For this compound, QSAR studies could explore the relationship between its structure and potential activities, while QSPR studies could investigate properties like solubility, lipophilicity, and melting point.

Exploration of Biological Activities and Structure Activity Relationships Sar in Academic Research

Antimicrobial Activity Investigations of 2-(4-Hexylbenzoyl)pyridine Derivatives

Derivatives of 2-benzoylpyridine (B47108), particularly 2,4-disubstituted pyridines, have emerged as a promising class of antimicrobial agents. Research has heavily concentrated on their efficacy against the pathogen responsible for tuberculosis.

Recent academic studies have highlighted the significant bactericidal activity of 2,4-disubstituted pyridine (B92270) derivatives against Mycobacterium tuberculosis (Mtb). These compounds have demonstrated effectiveness not only against Mtb in standard cultures but also against bacilli located intracellularly within human macrophages and within biofilm formations. nih.govfrontiersin.org Biofilms are communities of bacteria that are notoriously difficult for conventional antibiotics to penetrate, making compounds active against them particularly valuable. frontiersin.org

Two representative 2,4-disubstituted pyridine derivatives, designated as compounds 11 and 15 in one study, showed potent antitubercular effects, with Minimum Inhibitory Concentration (MIC) values as low as 0.8 and 1.5 μg/ml, respectively. frontiersin.org Their activity extends to inhibiting the formation of biofilms and reducing the viability of mature biofilms. frontiersin.org This demonstrates a robust antimicrobial profile against one of the world's most challenging infectious agents. derpharmachemica.com

| Compound | Target | MIC99 Value (μg/ml) | Reference |

|---|---|---|---|

| Derivative 11 | M. tuberculosis (in vitro) | 0.8 | frontiersin.org |

| Derivative 15 | M. tuberculosis (in vitro) | 1.5 | frontiersin.org |

Understanding how a compound kills a pathogen is crucial for its development as a drug. For the 2,4-disubstituted pyridine derivatives, mechanistic studies have revealed that resistance in M. tuberculosis is linked to the upregulation of the MmpS5-MmpL5 efflux pump. nih.govfrontiersin.org Efflux pumps are proteins that bacteria use to expel toxic substances, and their overproduction can lead to drug resistance.

While the prompt mentions the Fatty Acid Synthase II (FAS-II) pathway, a well-established target for major antitubercular drugs like isoniazid (B1672263), direct interference by this compound derivatives with this pathway is not explicitly confirmed in the reviewed literature. nih.govfrontiersin.orgnih.gov The FAS-II pathway is essential for the synthesis of mycolic acids, a unique and critical component of the mycobacterial cell wall. nih.govfrontiersin.orgresearchgate.net Monitoring the gene expression of Mtb in the presence of isoniazid has shown upregulation of FAS-II enzymes. frontiersin.org However, proteomic analysis of Mtb treated with subinhibitory concentrations of the 2,4-disubstituted pyridine derivatives did not show detectable changes in the levels of FAS-II enzymes, instead revealing the overproduction of various virulence-related proteins. nih.govfrontiersin.org This suggests that while the FAS-II pathway is a key target in tuberculosis therapy, these specific pyridine compounds may act through different mechanisms, such as overwhelming the cell's ability to expel the drug via efflux pumps. nih.gov

The relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, or SAR) is a cornerstone of medicinal chemistry. For 2,4-disubstituted pyridine derivatives, the nature of the substituent at the 4-position of the pyridine ring has a significant impact on antimicrobial efficacy. frontiersin.org These modifications greatly influence the compound's lipophilicity (measured as LogP), which affects its bioavailability and its ability to penetrate biological barriers, such as the host cell membrane to reach intracellular bacteria. frontiersin.org The parent structures, 4-substituted picolinohydrazonamides, were identified as a new class of antitubercular agents with potent activity and limited cytotoxicity. frontiersin.org The development of derivatives, such as those with a hexylbenzoyl group, represents efforts to optimize these properties for improved therapeutic potential.

Anticancer Activity Research of 4-Hexylbenzoyl-Containing Compounds

The benzoyl structural motif is present in numerous compounds investigated for anticancer activity. Research into derivatives containing substituted benzoyl moieties has shown potential cytotoxic effects against various cancer cell lines.

While studies focusing specifically on the 4-hexylbenzoyl moiety are limited in the public domain, research on structurally related 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives has demonstrated significant cell growth inhibitory activity. researchgate.net These compounds have been tested against a panel of cancer cell lines, showing cytotoxic effects in micromolar concentrations. researchgate.net The specific cell lines inhibited by these substituted-benzoyl compounds include those from liver, breast, and colon cancers. researchgate.net For example, cytotoxicity has been demonstrated on HUH7 (liver), MCF7 (breast), and HCT116 (colon) cancer cell lines. researchgate.net The evaluation of such compounds is often quantified by the IC50 value, which represents the concentration of a drug needed to inhibit cell growth by 50%. worktribe.comworktribe.com

| Compound Class | Cancer Type | Tested Cell Lines | Observed Activity | Reference |

|---|---|---|---|---|

| 1-(4-Substitutedbenzoyl)piperazine derivatives | Liver Cancer | HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B | Significant cell growth inhibition | researchgate.net |

| 1-(4-Substitutedbenzoyl)piperazine derivatives | Breast Cancer | MCF7, BT20, T47D, CAMA-1 | Significant cell growth inhibition | researchgate.net |

| 1-(4-Substitutedbenzoyl)piperazine derivatives | Colon Cancer | HCT-116 | Significant cell growth inhibition | researchgate.net |

| 1-(4-Substitutedbenzoyl)piperazine derivatives | Gastric Cancer | KATO-3 | Inhibitory effect observed | researchgate.net |

| 1-(4-Substitutedbenzoyl)piperazine derivatives | Endometrial Cancer | MFE-296 | Inhibitory effect observed | researchgate.net |

The design and synthesis of novel chemical entities are fundamental to discovering new anticancer drugs. Thiourea (B124793) derivatives and cobalt(III) complexes are two classes of compounds that have attracted significant interest for their potential as cancer therapeutics.

Thiourea Derivatives: Thiourea derivatives are known for their structural diversity and a broad range of biological activities, including anticancer effects. nih.govmdpi.comresearchgate.net The synthesis of new acyl thiourea derivatives often involves a one-pot reaction of a suitable carbonyl chloride with ammonium (B1175870) thiocyanate (B1210189) and various amines. nih.gov This modular synthesis allows for the creation of large libraries of compounds with different substitutions. Many thiourea derivatives have shown significant cytotoxic effects against human colon, liver, and leukemia cancer cell lines. nih.govnih.gov While the reviewed literature extensively covers the synthesis and anticancer evaluation of various thiourea derivatives, specific examples detailing the incorporation of a 4-hexylbenzoyl moiety were not identified.

Cobalt(III) Complexes: Metal-based compounds are an important area of cancer research. Cobalt(III) complexes, in particular, have been investigated for their cytotoxic properties. mdpi.comnih.govresearchgate.net The synthesis of these complexes involves coordinating cobalt(III) ions with various organic ligands. These ligands can be designed to target specific biological molecules or to improve the delivery of the cytotoxic metal center to cancer cells. nih.gov Research has shown that cobalt(III) complexes can exhibit selective cytotoxicity against a range of cancer cells, including HeLa (cervix), A549 (lung), and HepG2 (liver) cells, with IC50 values in the micromolar range. researchgate.net However, the academic literature available from the search does not specifically describe the design or synthesis of cobalt(III) complexes containing a 4-hexylbenzoyl ligand for anticancer purposes.

Investigation of Potential Enzyme Inhibition Mechanisms (e.g., SIRT1, EGFR-TKI, ribonucleotide reductase)

While direct studies on the enzyme inhibition profile of this compound are not extensively documented, the benzoylpyridine core is a feature in molecules designed to target various enzymes implicated in disease. Research into analogous structures suggests potential, yet unconfirmed, inhibitory activities against several key enzymes.

Sirtuin 1 (SIRT1): There is currently no specific data available in the reviewed academic literature to suggest that this compound is an inhibitor of SIRT1.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TKI): The pyridine moiety is a common feature in many EGFR tyrosine kinase inhibitors. However, specific inhibitory activity of this compound against EGFR-TKI has not been reported in the available literature.

Ribonucleotide Reductase: Similarly, while some heterocyclic compounds have been investigated as ribonucleotide reductase inhibitors, there is no direct evidence to link this compound to the inhibition of this enzyme.

Computational Prediction of Anticancer Potential and Target Interactions

In the absence of direct experimental data, computational methods can provide valuable insights into the potential biological activities of a compound. While specific computational studies for this compound are not available, research on related 2-benzoylpyridine derivatives has highlighted their potential as anticancer agents. For instance, a study on 6-aryl-2-benzoyl-pyridines identified them as potent tubulin polymerization inhibitors through a combination of biological assays and crystal structure analysis. nih.gov This suggests that the 2-benzoylpyridine scaffold can be accommodated in the colchicine (B1669291) binding site of tubulin, a validated target for anticancer drugs. nih.gov Computational docking and molecular dynamics simulations on analogous compounds could further elucidate the specific interactions that would be involved and predict the binding affinity of this compound to this and other potential targets.

Broader Biological Activity Spectrum of Related Benzoylpyridine Analogues (e.g., anti-inflammatory)

The benzoylpyridine framework is a versatile scaffold that has been incorporated into compounds with a range of biological activities beyond anticancer effects. Notably, various pyridine derivatives have been synthesized and evaluated for their anti-inflammatory properties. nih.govnih.gov The mechanism of action for the anti-inflammatory effects of some of these compounds is proposed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov While the direct anti-inflammatory activity of this compound has not been reported, its structural similarity to other anti-inflammatory pyridine derivatives suggests that this is a potential area for future investigation.

Comprehensive Structure-Activity Relationship (SAR) Analysis for Biological Efficacy

The biological activity of benzoylpyridine derivatives is significantly influenced by the nature and position of substituents on both the pyridine and benzoyl rings. Analysis of structure-activity relationships (SAR) provides critical information for the rational design of more potent and selective analogs.

The presence of an alkyl chain, such as the hexyl group at the 4-position of the benzoyl ring in this compound, is likely to have a significant impact on the compound's physicochemical properties and, consequently, its biological activity. Generally, increasing the length of an alkyl chain enhances the lipophilicity of a molecule. This can influence its absorption, distribution, metabolism, and excretion (ADME) profile. In the context of anticancer activity, increased lipophilicity can sometimes lead to better cell membrane permeability and improved potency. However, there is an optimal range for lipophilicity, beyond which aqueous solubility and bioavailability may be compromised. The specific contribution of the 4-hexyl group to the biological activity of 2-benzoylpyridines has not been explicitly detailed in the available literature, but it is a key structural feature that would warrant investigation in any medicinal chemistry program focused on this scaffold.

The substitution pattern on the pyridine ring is a critical determinant of the biological activity of 2-benzoylpyridine derivatives. For example, in a series of 6-aryl-2-benzoyl-pyridines investigated as tubulin polymerization inhibitors, the nature of the substituent at the 6-position of the pyridine ring had a profound effect on their antiproliferative activity. nih.gov The introduction of various aryl groups at this position led to compounds with potent activity against a panel of cancer cell lines. nih.gov This highlights the importance of the pyridine ring as a scaffold for orienting key pharmacophoric features. The unsubstituted nature of the pyridine ring in this compound, other than the benzoyl group at the 2-position, provides a baseline for understanding the fundamental activity of this core structure.

The strategy of creating hybrid molecules by combining the benzoylpyridine scaffold with other heterocyclic rings is a common approach in drug discovery to enhance biological activity and explore new chemical space. nih.govmdpi.combenthamscience.commdpi.com The pyridine nucleus is a common component in many approved drugs and natural products, and its hybridization with other heterocycles can lead to compounds with novel or improved pharmacological profiles. nih.gov For instance, the fusion or linking of a benzoylpyridine with rings such as imidazole, pyrazole, or thiazole (B1198619) could modulate its electronic properties, conformation, and ability to interact with biological targets. mdpi.com This approach has been successfully used to develop compounds with a wide range of activities, including anticancer and anti-inflammatory effects. nih.govnih.gov

Materials Science Applications and Advanced Functional Materials Research

Incorporation into Conjugated Polymers for Organic Electronic Devices

The integration of 2-(4-Hexylbenzoyl)pyridine derivatives into conjugated polymer backbones is a key strategy for developing materials for organic electronic devices. The electron-withdrawing nature of the benzoylpyridine group allows for the creation of donor-acceptor (D-A) systems that are fundamental to the performance of these devices.

The synthesis of D-A conjugated polymers often involves the initial preparation of a monomer containing the desired acceptor unit, which is then polymerized with a donor monomer. A key example involves the synthesis of N-(4-hexylbenzoyl) dithieno[3,2-b:2',3'-d]pyrrole (HBDP), a new building block for D-A polymers. researchgate.net This monomer was successfully synthesized from 3,3'-dibromo-2,2'-bithiophene (B32780) and 4-hexylbenzamide through an Ullmann-type C-N coupling reaction, using copper(I) iodide (CuI) as a catalyst. researchgate.net

Following the monomer synthesis, D-A conjugated polymers are created using polymerization techniques like direct (hetero)arylation polymerization. researchgate.net In one study, a polymer designated as PDTDPPHBDP was synthesized by reacting the N-(4-hexylbenzoyl)dithieno[3,2-b:2',3'-d]pyrrole donor derivative with the electron-deficient unit 2,5-bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione. researchgate.net This approach highlights a versatile method for creating novel D-A polymers where the benzoylpyridine moiety is integral to the polymer's electronic structure. researchgate.net

The electrochemical properties of polymers incorporating the hexylbenzoylpyridine structure are critical to their function in electronic devices. A study on poly(N-(4-hexylbenzoyl)-2,7-carbazolediyl) revealed significant findings regarding its charge transport capabilities. ysu.am This polymer undergoes reversible oxidation and partially reversible reduction processes. ysu.am

A key finding was that the presence of the strong electron-withdrawing N-(4-hexylbenzoyl) substituent on the 2,7-linked carbazole (B46965) backbone resulted in a substantial increase in electrical conductivity. ysu.am The conductivity of the homopolymer reached 1 × 10⁻² S/cm, which is three orders of magnitude higher than that of comparable N-alkyl derivatives. ysu.am This enhancement is attributed to the electronic effect of the benzoylpyridine group, which facilitates charge delocalization. ysu.am In alternating copolymers containing this moiety, in-situ conductivities were observed in the range of 4 × 10⁻² to 4 × 10⁻³ S/cm. ysu.am

Table 1: Electrochemical and Conductive Properties of Poly(N-(4-hexylbenzoyl)-2,7-carbazolediyl)

| Property | Value | Reference |

| Conductivity | 1 × 10⁻² S/cm | ysu.am |

| Oxidation Process | Reversible | ysu.am |

| Reduction Process | Partially Reversible | ysu.am |

This table summarizes the key electrical properties of the specified polymer, demonstrating the significant impact of the N-(4-hexylbenzoyl) substituent.

The benzoylpyridine moiety plays a crucial role in defining the charge carrier mobility and energy levels of conjugated polymers. As a strong electron-withdrawing group, it helps to create a D-A structure within the polymer, which is a proven strategy for designing high-performance semiconducting polymers. ysu.amkaust.edu.sa This D-A architecture is essential for tuning the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com

The introduction of the benzoylpyridine group lowers the energy levels of the polymer's frontier orbitals, which can lead to a smaller bandgap. researchgate.net This is advantageous for applications in photovoltaics as it allows the material to absorb a broader range of the solar spectrum. researchgate.net The alternating donor and acceptor units facilitate charge delocalization along the polymer backbone, which is a critical factor for achieving high charge-carrier mobilities. ysu.amkaust.edu.sa The significant increase in conductivity observed in poly(N-(4-hexylbenzoyl)-2,7-carbazolediyl) is direct evidence of enhanced charge transport due to the electronic influence of the benzoylpyridine substituent. ysu.am Theoretical models confirm that D-A interactions are a primary factor in enhancing charge delocalization and, consequently, mobility. mdpi.com

Application in Organic Photovoltaic (OPV) Cells as Active Layer Components

The unique electronic characteristics of polymers containing the this compound motif make them suitable candidates for the active layer in organic photovoltaic (OPV) cells. researchgate.net D-A polymers based on N-(4-hexylbenzoyl)dithieno[3,2-b:2',3'-d]pyrrole have been successfully utilized as the electron-donating material in the active layer of solar cells. researchgate.net

These polymers have been incorporated into both bilayer and bulk heterojunction (BHJ) device structures. researchgate.net The D-A design, featuring the electron-deficient character of the benzoyl group, is instrumental in achieving low bandgaps. For example, a related polymer combining an N-benzoyl DTP with a 4,7-dithieno-2,1,3-benzothiadiazole unit exhibited a low bandgap of 1.44 eV and delivered a high short-circuit current of 17.1 mA/cm², demonstrating the potential of this class of materials in OPV applications. researchgate.net

Role as Ligands in Coordination Chemistry for Functional Materials

Beyond their use in purely organic polymers, benzoylpyridine derivatives serve as versatile ligands in coordination chemistry for the creation of functional metal-containing materials.

The 2-benzoylpyridine (B47108) unit can function as a didentate chelating ligand, coordinating to metal centers through both the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the ketone group. acs.org This chelation is important for creating stable metal complexes that can be used as building blocks for larger structures, including metal-containing polymers. scirp.org

Functionalized Fullerene Derivatives Incorporating 4-Hexylbenzoyl Groups

The unique electronic and structural properties of fullerenes have made them attractive building blocks for new materials. However, their low solubility in common organic solvents often limits their processability and application. To overcome this, the covalent functionalization of the fullerene cage is a widely employed strategy. The incorporation of a 4-hexylbenzoyl group onto a fullerene derivative has been specifically investigated to enhance its solubility for applications in energy storage.

In a notable study, a highly soluble fullerene derivative, N-(4-hexylbenzoyl)-fulleropyrrolidine , was synthesized for use as a charge carrier in redox flow batteries. whiterose.ac.uk The synthesis involved a two-step process starting with the Prato reaction to create a fulleropyrrolidine, followed by a nucleophilic substitution reaction with 4-hexylbenzoyl chloride . whiterose.ac.uk

The rationale behind introducing the 4-hexylbenzoyl moiety was to significantly increase the solubility of the fullerene derivative in non-polar organic solvents, such as o-dichlorobenzene (o-DCB), which is a common electrolyte solvent. whiterose.ac.uk The long hexyl chain of the benzoyl group enhances van der Waals interactions with the solvent molecules, thereby improving solubility. This enhanced solubility is critical for achieving high concentrations of the redox-active species in the electrolyte, which is a key factor for the energy density of a redox flow battery. The research successfully demonstrated that this functionalization strategy led to a remarkably high solubility of approximately 336 mM in o-DCB. whiterose.ac.uk

The synthetic route to N-(4-hexylbenzoyl)-fulleropyrrolidine is outlined below:

| Step | Reactants | Product | Purpose of the 4-Hexylbenzoyl Group |

| 1 | Fullerene (C₆₀), Amino Acid, Aldehyde | Fulleropyrrolidine | - |

| 2 | Fulleropyrrolidine, 4-Hexylbenzoyl chloride , DMAP | N-(4-Hexylbenzoyl)-fulleropyrrolidine | To increase the solubility of the fullerene derivative in non-polar solvents for redox flow battery applications. whiterose.ac.uk |

This targeted functionalization highlights the role of the 4-hexylbenzoyl group in tailoring the physical properties of advanced materials for specific technological applications.

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation 2-(4-Hexylbenzoyl)pyridine Analogues with Enhanced Performance

The rational design of new molecules based on the this compound scaffold is a primary avenue for future research. This approach moves beyond serendipitous discovery to a targeted process of engineering molecules with specific, enhanced properties. By systematically modifying the core structure, researchers can fine-tune the electronic, steric, and physicochemical characteristics of the compound to optimize its performance in a given application.

Key strategies for the rational design of next-generation analogues include:

Substitution Pattern Modification: Introducing various functional groups at different positions on both the pyridine (B92270) and the phenyl rings can dramatically alter the molecule's properties. For instance, adding electron-donating or electron-withdrawing groups can modulate the compound's photophysical characteristics, making it a more efficient emitter or sensitizer (B1316253) in organic light-emitting diodes (OLEDs) or photocatalysis.

Alkyl Chain Variation: The hexyl group in this compound plays a crucial role in its solubility and molecular packing. Future research will likely explore the impact of varying the length and branching of this alkyl chain. Shorter chains might be beneficial for certain crystalline materials, while longer or branched chains could enhance solubility in nonpolar solvents or improve film-forming properties for electronic applications.

Bioisosteric Replacement: In the context of medicinal chemistry, replacing parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosteres) can lead to analogues with improved efficacy, selectivity, or metabolic stability. For example, the pyridine ring could be replaced with other nitrogen-containing heterocycles to explore new interactions with biological targets.

A systematic approach to analogue design, guided by computational modeling and structure-activity relationship (SAR) studies, will be instrumental in identifying promising candidates for synthesis and testing.

Advanced Mechanistic Elucidation of Biological Actions and Material Functionalities

A deeper understanding of how this compound functions at a molecular level is crucial for its optimization and the discovery of new applications. Future research will need to employ advanced analytical and computational techniques to unravel the intricate mechanisms underlying its biological and material properties.

For its potential biological applications, key research questions include:

Target Identification and Validation: What specific proteins, enzymes, or receptors does this compound interact with? Techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic screening can help identify its primary biological targets.

Binding Mode Analysis: How does the molecule bind to its target? X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and molecular docking simulations can provide detailed insights into the binding pose and the key intermolecular interactions, guiding the design of more potent and selective analogues.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: How is the compound absorbed, distributed, metabolized, and excreted in a biological system? Understanding its PK/PD profile is essential for translating any promising in vitro activity into in vivo efficacy.

In the realm of materials science, future mechanistic studies will likely focus on:

Photophysical Pathways: What are the detailed excited-state dynamics of this compound? Time-resolved spectroscopy and quantum chemical calculations can elucidate the pathways of energy absorption, transfer, and emission, which is critical for optimizing its performance in applications like OLEDs and sensors.

Structure-Property Relationships in the Solid State: How does the molecular packing in crystals or thin films influence the material's electronic and optical properties? Grazing-incidence X-ray diffraction (GIXD) and atomic force microscopy (AFM) can probe the solid-state morphology and its impact on charge transport and other functionalities.

Exploration of Novel and Niche Material Applications

While the initial interest in this compound may have been driven by a specific application, its unique combination of a photoactive benzoylpyridine core and a solubilizing hexyl chain opens the door to a wide range of novel and niche material applications. Future research should venture beyond the obvious to explore its potential in unconventional contexts.

Promising areas for exploration include:

Organic Electronics: The benzoylpyridine moiety is known to be a good electron-transporting group. This makes this compound and its analogues potential candidates for use as host materials or electron-transport layer (ETL) materials in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The hexyl group could provide the necessary solubility for solution-based processing, which is a key advantage for low-cost, large-area device fabrication.

Luminescent Sensors: The fluorescence of the benzoylpyridine core can be sensitive to the local environment. This property could be harnessed to develop chemosensors for the detection of metal ions, anions, or small organic molecules. The binding of an analyte could trigger a change in the fluorescence intensity or wavelength, providing a detectable signal.

Photocatalysis: The photoactive nature of the benzoylpyridine group suggests potential applications in photocatalysis. Upon irradiation, the molecule could be excited to a state where it can mediate chemical reactions, such as the degradation of pollutants or the synthesis of fine chemicals. The hexyl chain could help in anchoring the catalyst to a support or improving its solubility in the reaction medium.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of compound discovery and optimization. For a scaffold like this compound, these computational tools can significantly accelerate the research and development cycle.